Gramine, N-oxide
Overview
Description
Gramine, N-oxide, also known as N,N-dimethyl-1H-indole-3-methylamine N-oxide, is an indole alkaloid derivative. It is a naturally occurring compound initially isolated from plants such as Arundo donax L. and barley. This compound plays a defensive role in plants against herbivores and has attracted significant attention due to its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gramine, N-oxide can be synthesized through the oxidation of gramine using various oxidizing agents. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of catalysts such as rhenium-based catalysts or titanium silicalite (TS-1) in methanol .
Industrial Production Methods: Industrial production of this compound involves the use of continuous flow processes, which are safer, greener, and more efficient than traditional batch reactors. These processes enable the formation of this compound in high yields while maintaining catalyst activity over extended periods .
Chemical Reactions Analysis
Types of Reactions: Gramine, N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Conversion back to gramine under specific conditions.
Substitution: Formation of derivatives through reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents.
Substitution: Reactions with halides, acids, or other electrophiles.
Major Products:
Oxidation: Further oxidized indole derivatives.
Reduction: Gramine.
Substitution: Various substituted indole derivatives
Scientific Research Applications
Gramine, N-oxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives and as a reagent in organic synthesis.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities.
Industry: Utilized in the development of insecticides and algicides due to its biological activity.
Mechanism of Action
Gramine, N-oxide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase, reducing oxidative stress and cellular damage.
Anti-inflammatory Activity: It suppresses the expression of inflammatory enzymes such as cyclooxygenase-2, reducing inflammation.
Antitumor Activity: It induces apoptosis in cancer cells by promoting oxidative stress and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Gramine, N-oxide is unique compared to other similar compounds due to its diverse biological activities and its role in plant defense. Similar compounds include:
Sumatriptan: A serotonin receptor agonist used in the treatment of migraines.
Rizatriptan: Another serotonin receptor agonist used for migraine treatment.
N-1-Skatyl Uracil Derivatives: Compounds synthesized from gramine and uracil derivatives, showing biological activity
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUNMFJGWZLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CNC2=CC=CC=C21)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938086 | |
Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-03-0 | |
Record name | GRAMINE, N-OXIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.